

# Application Notes and Protocols for CGS 19755 in Rat Striatum Slice Preparations

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CGS 19755, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in ex vivo rat striatum slice preparations. This document includes detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and workflows.

## Introduction

CGS 19755, also known as Selfotel, is a valuable pharmacological tool for investigating the role of NMDA receptors in the striatum. As a competitive antagonist, it binds to the glutamate recognition site on the NMDA receptor complex, thereby inhibiting the influx of calcium ions (Ca<sup>2+</sup>) that mediates numerous forms of synaptic plasticity and excitotoxicity.[1][2][3] Its high affinity and selectivity make it an ideal compound for studying the physiological and pathological roles of NMDA receptor signaling in the basal ganglia. In rat striatal slices, CGS 19755 has been shown to have an IC<sub>50</sub> of 50 nM and a pA<sub>2</sub> value of 5.94 for the inhibition of NMDA-evoked acetylcholine release.[2][4]

### **Data Presentation**

The following tables summarize the key quantitative data for CGS 19755 derived from in vitro studies, providing a reference for experimental design.

Table 1: In Vitro Binding and Potency of CGS 19755 in Rat Striatum



Parameter	Value	Species	Tissue Preparation	Assay	Reference(s
IC50	50 nM	Rat	Striatal Slices	Inhibition of [3H]-CPP binding	[2][4]
pA <sub>2</sub>	5.94	Rat	Striatal Slices	Inhibition of NMDA-evoked [³H]acetylcholine release	[1][4]

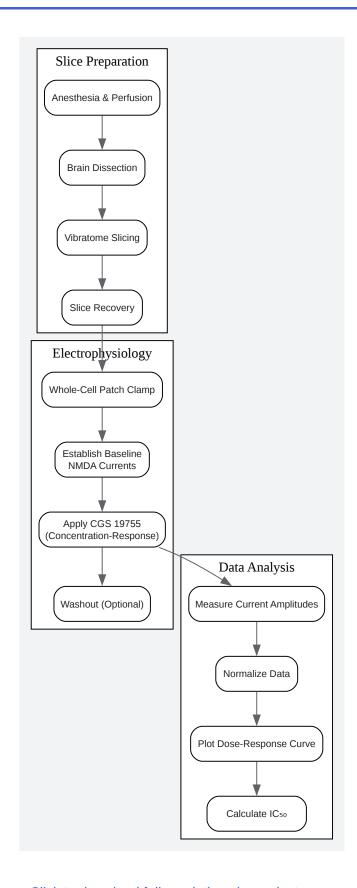
# **Signaling Pathways**

Activation of NMDA receptors in striatal neurons triggers a cascade of intracellular events primarily initiated by the influx of Ca<sup>2+</sup>. This influx leads to the activation of various downstream effectors, including protein kinases and phosphatases, which ultimately modulate synaptic strength and gene expression. CGS 19755 blocks this cascade at its inception by preventing the initial Ca<sup>2+</sup> entry.









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## References

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- 2. NMDA Receptor Gating of Information Flow through the Striatum In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Short-term plasticity at inhibitory synapses in rat striatum and its effects on striatal output -PubMed [pubmed.ncbi.nlm.nih.gov]
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